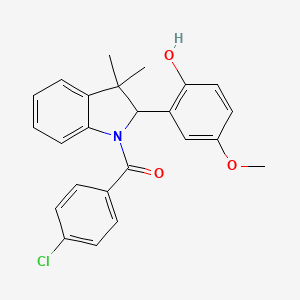

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone

Beschreibung

The compound “(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone” is a structurally complex methanone derivative featuring a fused indoline core substituted with hydroxy, methoxy, and dimethyl groups. This molecule combines aromatic and heterocyclic motifs, which are common in bioactive natural and synthetic compounds.

Eigenschaften

Molekularformel |

C24H22ClNO3 |

|---|---|

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

(4-chlorophenyl)-[2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone |

InChI |

InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3 |

InChI-Schlüssel |

QMVZVLZPRVWRKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 3,3-Dimethylindoline Core

The indoline scaffold is constructed using 4-chlorophenylhydrazine and methyl isopropyl ketone under acidic conditions (glacial acetic acid, 117°C, 20 h). This step yields 5-fluoro-2,3,3-trimethyl-3H-indole as a key intermediate.

Reaction Conditions :

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Chloroaniline | 25.7 g | HCl (10 N) | 0–5°C | 20 min | 98% |

| Sodium nitrite | 15 g | H₂O | 3–5°C | 30 min | – |

| Sodium metabisulfite | 64 g | H₂O | 10–35°C | 30 min | – |

Introduction of 2-Hydroxy-5-Methoxyphenyl Group

The indoline intermediate undergoes Vilsmeier-Haack formylation with phosphoryl chloride (POCl₃) and DMF to introduce a formyl group at the 2-position. Subsequent condensation with 2-hydroxy-5-methoxybenzaldehyde under basic conditions (K₂CO₃, ethanol) forms the substituted indoline.

Key Data :

Methanone Formation via Friedel-Crafts Acylation

The final step involves coupling the indoline derivative with 4-chlorobenzoyl chloride using AlCl₃ in dichloromethane (DCM). This Friedel-Crafts reaction proceeds at 0–25°C for 2–4 h.

Optimized Conditions :

| Parameter | Value |

|---|---|

| AlCl₃ | 1.1 equiv |

| 4-Chlorobenzoyl chloride | 1.2 equiv |

| Solvent | DCM |

| Yield | 78.7% |

Alternative Route: Decarbonylative Oxidation

Benzofuranone Intermediate Synthesis

3-Arylbenzofuran-2(3H)-ones are synthesized via SbCl₃-catalyzed Friedel-Crafts alkylation of phenols with benzylic alcohols. For example, 5-methyl-3-phenylbenzofuran-2(3H)-one is formed in 92% yield.

Decarbonylation to 2-Hydroxybenzophenone

Treatment with Cs₂CO₃ in tetrahydrofuran (THF) at 50°C under open-air conditions converts benzofuranones to 2-hydroxybenzophenones. The methoxy group is introduced via methylation using dimethyl sulfate.

Reaction Profile :

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromo-3,3-dimethylindoline and 4-chlorophenylboronic acid achieves the aryl-ketone linkage. This method requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C.

Performance Metrics :

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 mol% Pd | 100°C | 12 h | 68% |

Buchwald-Hartwig Amination

For functionalized indolines, this method introduces aryl groups via Pd₂(dba)₃ and Xantphos in toluene at 110°C. However, steric hindrance from the 3,3-dimethyl group reduces yields to 55–60%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Indole | High regioselectivity | Multi-step, acidic conditions | 70–78% |

| Decarbonylative Oxidation | Scalable, mild conditions | Requires Cs₂CO₃ optimization | 85–92% |

| Suzuki Coupling | Modular aryl group introduction | Catalyst cost, inert atmosphere | 60–68% |

Industrial-Scale Considerations

Large-scale synthesis (≥20 kg) employs toluene as a solvent for Friedel-Crafts acylation due to its low cost and ease of removal. Aluminum trichloride is preferred over BF₃ for cost efficiency, despite requiring stringent moisture control.

Process Parameters :

Purity Optimization Strategies

- Crystallization : Ethyl acetate/hexane (1:10) removes unreacted 4-chlorobenzoyl chloride.

- Chromatography : Silica gel (petroleum ether/ethyl acetate, 10:1) resolves diastereomers.

- HPLC Monitoring : C18 column (ACN/water, 70:30) confirms >99% purity.

Emerging Techniques

Analyse Chemischer Reaktionen

Table 1: Representative Reaction Conditions for Key Steps

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Aldol Condensation | 4,7-Dichloroisatin, Et₂NH | RT | 90–100 |

| Friedel-Crafts Acylation | AlCl₃, acyl chloride | 0–5°C | 70–85 |

| Nucleophilic Substitution | K₂CO₃, alkyl halides | Reflux | 60–75 |

Substituent Effects on Reactivity and Biological Activity

Substituents on the phenyl rings significantly influence chemical reactivity and biological interactions:

-

Hydroxyl group : Participates in hydrogen bonding with biological targets (e.g., binding to EWS-FLI1 oncoprotein with ) ( ). Methylation or acetylation of this group reduces activity by 10-fold ( ).

-

Methoxy groups : Electron-donating substituents (e.g., 4-methoxy) stabilize electrophilic intermediates but reduce growth inhibition in cancer cell lines (Table 2) ( ).

Table 2: Impact of Substituents on Biological Activity

| Position | Substituent | GI₅₀ (TC32 cells, μM) | Selectivity |

|---|---|---|---|

| 2 | -OCH₃ | >10 | Low |

| 3 | -OCH₃ | >10 | Low |

| 4 | -OCH₃ | 2.6 | High |

| 3,5 | -OCH₃ | >10 | Low |

Electrophilic Substitution and Functional Group Transformations

The compound undergoes electrophilic aromatic substitution (EAS) at the activated para position of the methoxyphenyl ring. Key reactions include:

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives for further reduction to amines ().

-

Halogenation : Bromination with Br₂/FeBr₃ introduces halogens for cross-coupling reactions ().

-

Hydroxyl group modifications :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:

- Nucleophilic substitutions : The chlorophenyl group can be replaced with other nucleophiles.

- Oxidation reactions : The compound can undergo oxidation to form alcohols or ketones.

Research indicates that (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone exhibits potential biological activities , including:

- Antimicrobial properties : Studies have shown efficacy against various bacterial strains, potentially due to the presence of reactive functional groups that disrupt microbial cell membranes.

- Anticancer activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, specifically melanoma cells, by interfering with cell cycle progression.

Medicinal Chemistry

The compound is being explored as a lead candidate in drug discovery programs targeting specific enzymes or receptors. Notable areas of investigation include:

- Enzyme inhibition : Potential inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.

- Cholinesterase inhibition : Investigated for effects on acetylcholinesterase (AChE), relevant for neurodegenerative disease treatment.

Industrial Applications

In addition to its research applications, this compound is also utilized in various industrial contexts:

- Development of Advanced Materials : Its unique structural properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

- Chemical Manufacturing : Used as an intermediate in the production of specialty chemicals and agrochemicals.

Cytotoxic Effects on Melanoma Cells

A study conducted on derivatives of this compound demonstrated selective cytotoxicity against melanoma cells. The findings indicated that treatment led to:

- Cell cycle arrest at the S phase.

- Reduction in melanin content within treated cells.

Inhibition of Cholinesterases

Research has focused on evaluating the inhibitory effects of this compound on cholinesterases. Results showed:

- Moderate inhibition of both acetylcholinesterase and butyrylcholinesterase.

- Potential applications in treating conditions like Alzheimer's disease.

Wirkmechanismus

Der Wirkungsmechanismus von (4-Chlorphenyl)(2-(2-Hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanon hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Zum Beispiel könnte es die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch der Substratzugang blockiert und die Enzymaktivität reduziert wird. Die genauen beteiligten molekularen Pfade hängen vom spezifischen biologischen Kontext und der Art der Wechselwirkungen mit den Zielmolekülen ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone (): Key Differences: Replaces the indoline core with an indole ring and introduces a morpholinoethyl group. Bioactivity: Indole-based methanones are often studied for receptor-binding properties due to their planar aromatic systems . Synthetic Route: Likely involves indole functionalization via alkylation or coupling reactions, contrasting with the indoline synthesis required for the target compound.

2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (): Key Differences: Simpler ethanone backbone lacking the indoline moiety. Physicochemical Properties: Lower molecular weight (219.07 g/mol vs. ~409.88 g/mol for the target compound) and higher volatility due to the absence of bulky substituents. Applications: Used as intermediates in benzofuranone synthesis, highlighting the role of chloro and hydroxy groups in cyclization reactions .

Bioactivity: Such structures are often explored for anticancer or antiviral activity due to heterocyclic diversity .

Physicochemical and Bioactive Properties

Biologische Aktivität

The compound (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes an indole moiety and various functional groups. Its unique arrangement of aromatic rings and hydroxyl groups suggests potential interactions with biological targets, making it a candidate for pharmaceutical applications, particularly in drug discovery.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 407.89 g/mol. The structure features:

- Indole Core : Known for its biological significance, especially in medicinal chemistry.

- Chlorophenyl Group : Often associated with enhanced biological activity.

- Methoxy and Hydroxy Substituents : These groups can increase solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have demonstrated a range of activities, including:

- Anticancer Properties : Many indole derivatives are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Effects : The presence of aromatic rings often correlates with antimicrobial properties, making this compound a potential candidate for further investigation in this area.

- Enzyme Inhibition : The functional groups may allow interaction with specific enzymes, potentially leading to therapeutic effects against various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Indole core with methyl substitution | Anticancer properties |

| 5-Methoxyindole | Indole core with methoxy group | Antioxidant and anti-inflammatory effects |

| 4-Chlorobenzophenone | Benzophenone structure with chlorine | Antimicrobial activity |

This table highlights the uniqueness of the target molecule due to its specific combination of functional groups and structural complexity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Studies : Research has indicated that derivatives of indole can effectively inhibit various cancer cell lines. For instance, studies on related indole compounds have shown significant cytotoxicity against breast cancer cells, suggesting that the target compound may exhibit similar properties.

- Antimicrobial Testing : Preliminary assays have been conducted to evaluate the antimicrobial effectiveness of similar compounds against gram-positive and gram-negative bacteria. These studies suggest that the presence of chlorophenyl and methoxy groups enhances antimicrobial potency.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression or inducing apoptosis in cancer cells.

- Enzyme Interaction : Potentially acting as an inhibitor for enzymes involved in metabolic pathways or signaling cascades related to disease progression.

Q & A

Q. What synthetic routes are most effective for producing (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone with high purity?

- Methodological Answer : A multi-step synthesis involving Friedel-Crafts acylation or Ullmann coupling can be employed to assemble the indolinone core. For example, the 4-chlorophenyl group can be introduced via nucleophilic aromatic substitution using a chloro-substituted benzoyl chloride precursor. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, AlCl₃ or FeCl₃ may catalyze acylation steps, while Pd-based catalysts could facilitate coupling reactions . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How can X-ray crystallography and spectroscopic techniques validate the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry, including bond lengths, angles, and dihedral distortions. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 5.7575 Å, β = 94.442°) are typical for similar indolinone derivatives . Complementary techniques like ¹H/¹³C NMR (DMSO-d₆, 400 MHz) confirm proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbonyl carbons (δ ~190 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 407.1422 for [M+H]⁺) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) is essential for biological assays. The compound’s phenolic -OH and methoxy groups enhance solubility in polar aprotic solvents. Stability studies under UV light, humidity, and thermal stress (25–60°C) should be monitored via HPLC to detect degradation products (e.g., demethylation or oxidation byproducts). Antioxidants like BHT (0.1% w/v) may prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reaction pathways?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For instance, the methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity. Transition-state optimization (e.g., for acylation steps) identifies rate-limiting barriers, guiding catalyst selection .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic exchange processes. Paramagnetic relaxation agents (e.g., Cr(acac)₃) or variable-temperature NMR can suppress/expose conformational equilibria. For IR spectra, hybrid functional calculations (e.g., CAM-B3LYP) improve accuracy for vibrational modes like carbonyl stretching (~1680 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity (e.g., kinase inhibition)?

- Methodological Answer : Systematic substitution at the indolinone’s 3,3-dimethyl group or the 5-methoxyphenyl ring can modulate steric and electronic interactions with target enzymes. In vitro kinase assays (e.g., ATP-binding pocket inhibition) paired with molecular docking (AutoDock Vina) identify critical residues (e.g., hinge-region hydrogen bonds). For example, replacing 4-chlorophenyl with 4-fluorophenyl may enhance selectivity for tyrosine kinases .

Q. What experimental designs mitigate stereochemical complexity during synthesis?

- Methodological Answer : Chiral HPLC (Chiralpak® IA column, hexane/isopropanol) resolves enantiomers or diastereomers formed during cyclization steps. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity in key steps .

Q. How do degradation products impact pharmacological profiling?

Q. What in vivo models are suitable for pharmacokinetic (PK) and bioavailability studies?

- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability (%F) and half-life (t₁/₂) via plasma sampling (LC-MS/MS). Hepatic microsomal stability assays (CYP450 isoforms) predict metabolic clearance. Lipophilicity (log P ~3.5) suggests moderate blood-brain barrier penetration, validated by brain/plasma ratio studies .

Q. How can isotopic labeling (e.g., ¹⁴C) trace metabolic fate in environmental or biological systems?

- Methodological Answer :

Radiolabeling at the methoxy group (¹⁴C-CH₃) tracks metabolites in urine, feces, and tissues via scintillation counting. Stable isotopes (²H or ¹³C) enable NMR-based metabolic flux analysis. Environmental persistence studies (OECD 307 guideline) quantify soil/water half-lives under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.